Isodienestrol Exhibits the Lowest Potency as a Microtubule Assembly Inhibitor Among Tested Synthetic Estrogens
In a direct head-to-head in vitro assay using microtubule proteins isolated from porcine brains, Isodienestrol (Z,Z-Dienestrol) demonstrated the weakest inhibitory activity on microtubule assembly when directly compared to a panel of structurally related synthetic estrogens. The rank order of inhibitory potency was established as: dienestrol > diethylstilbestrol > meso-hexestrol > dl-hexestrol > isodienestrol [1]. This places Isodienestrol as the least potent microtubule inhibitor among its closest analogs, a critical differentiation for studies where minimal microtubule interference is required.
| Evidence Dimension | Inhibition of microtubule assembly (rank-order potency) |
|---|---|
| Target Compound Data | Isodienestrol: Ranked 5th (least potent) |
| Comparator Or Baseline | Dienestrol (Ranked 1st, most potent); Diethylstilbestrol (Ranked 2nd); meso-Hexestrol (Ranked 3rd); dl-Hexestrol (Ranked 4th) |
| Quantified Difference | Isodienestrol is less potent than all four comparators. |
| Conditions | In vitro microtubule polymerization assay using porcine brain microtubule proteins |
Why This Matters
This rank-order data is essential for selecting the appropriate compound for assays where microtubule inhibition is a confounding factor, as Isodienestrol provides a low-activity control within the stilbestrol class.
- [1] Sato, Y., et al. (1988). Inhibition of microtubule polymerization by synthetic estrogens: formation of a ribbon structure. Journal of Biochemistry, 104(2), 282-287. View Source
